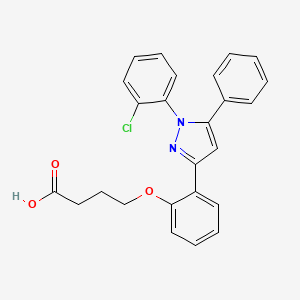
Fabp-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fabp-IN-2 is a novel ligand for fatty acid-binding protein 3 (FABP3) and fatty acid-binding protein 4 (FABP4). It demonstrates inhibitory activity with IC50 values of 1.16 micromolar and 4.27 micromolar, respectively . This compound is primarily used in scientific research to study the biological functions and regulatory mechanisms of fatty acid-binding proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fabp-IN-2 involves multiple steps, including the formation of key intermediates and final coupling reactions.
Industrial Production Methods
Industrial production methods for this compound are not widely documented due to its primary use in research settings.
Chemical Reactions Analysis
Types of Reactions
Fabp-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can be used to introduce different substituents on the aromatic rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions, including specific temperatures and solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of this compound .
Scientific Research Applications
Fabp-IN-2 is extensively used in scientific research to study the biological functions and regulatory mechanisms of fatty acid-binding proteins. Its applications include:
Chemistry: Used to investigate the binding interactions and inhibitory effects on fatty acid-binding proteins.
Biology: Helps in understanding the role of fatty acid-binding proteins in lipid transport, homeostasis, and metabolism.
Medicine: Explored as a potential therapeutic agent for diseases related to lipid metabolism and inflammation.
Industry: Utilized in the development of new diagnostic biomarkers and therapeutic targets for various diseases .
Mechanism of Action
Fabp-IN-2 exerts its effects by binding to the fatty acid-binding protein 3 and fatty acid-binding protein 4, inhibiting their activity. This inhibition affects the transport and metabolism of fatty acids within cells. The molecular targets include the binding sites on fatty acid-binding proteins, and the pathways involved are related to lipid metabolism and signal transduction .
Comparison with Similar Compounds
Similar Compounds
SBFI-26: Another inhibitor of fatty acid-binding protein 5 with similar binding properties.
STK-15: A compound with comparable activity to Fabp-IN-2, identified through similarity-based screening.
STK-22: An analog with micromolar affinity for fatty acid-binding protein 5
Uniqueness
This compound is unique due to its specific inhibitory activity against both fatty acid-binding protein 3 and fatty acid-binding protein 4, with distinct IC50 values. This dual inhibition makes it a valuable tool for studying the regulatory mechanisms of these proteins and their roles in lipid metabolism .
Properties
Molecular Formula |
C25H21ClN2O3 |
|---|---|
Molecular Weight |
432.9 g/mol |
IUPAC Name |
4-[2-[1-(2-chlorophenyl)-5-phenylpyrazol-3-yl]phenoxy]butanoic acid |
InChI |
InChI=1S/C25H21ClN2O3/c26-20-12-5-6-13-22(20)28-23(18-9-2-1-3-10-18)17-21(27-28)19-11-4-7-14-24(19)31-16-8-15-25(29)30/h1-7,9-14,17H,8,15-16H2,(H,29,30) |
InChI Key |
DLWPLLKZMMWLHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2C3=CC=CC=C3Cl)C4=CC=CC=C4OCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















